1-Acetylpiperidine-4-sulfonyl fluoride
Description
1-Acetylpiperidine-4-sulfonyl fluoride is a piperidine-based compound featuring an acetyl group at the 1-position and a sulfonyl fluoride moiety at the 4-position. Piperidine derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties . The sulfonyl fluoride group distinguishes this compound as a reactive electrophile, enabling covalent interactions with biological nucleophiles (e.g., serine or cysteine residues in enzymes), making it valuable for targeted drug design or chemical biology probes. The acetyl group enhances stability and modulates lipophilicity, influencing bioavailability and metabolic resistance .
Properties
Molecular Formula |
C7H12FNO3S |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-acetylpiperidine-4-sulfonyl fluoride |
InChI |
InChI=1S/C7H12FNO3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3 |
InChI Key |
LMWZLLRNTDAAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 1: Acetylation of Piperidine
The piperidine nitrogen is acetylated using acetyl chloride or acetic anhydride under controlled conditions to yield 1-acetylpiperidine.Step 2: Introduction of Sulfonyl Fluoride Group
The 4-position of the piperidine ring is functionalized with a sulfonyl fluoride group. This can be achieved by reaction with sulfonyl fluoride precursors such as fluorosulfonic acid derivatives or sulfonyl chlorides followed by fluorination.
Detailed Preparation Methods
Method Using Sulfonyl Chloride Intermediates and Fluorination
One established approach involves the synthesis of 1-acetylpiperidine-4-carbonyl chloride followed by conversion to the sulfonyl fluoride derivative.
Synthesis of 1-Acetylpiperidine-4-carbonyl chloride
According to a synthetic path reported in medicinal chemistry literature, 1-acetylpiperidine-4-carbonyl chloride can be prepared by reacting 1-acetylpiperidine with reagents such as triphosgene at low temperatures (−78 °C to 0 °C), followed by purification via flash chromatography. This intermediate is a key precursor for sulfonyl fluoride formation.Conversion to Sulfonyl Fluoride
The carbonyl chloride intermediate can be transformed into the sulfonyl fluoride by treatment with fluorinating agents such as sulfuryl fluoride (SO2F2) or fluorosulfonic acid anhydride (FSO2–O–SO2F). These reagents introduce the sulfonyl fluoride group at the 4-position through electrophilic substitution mechanisms.
Direct Sulfonylation Using Sulfuryl Fluoride
A more direct method involves the reaction of deprotonated piperidine derivatives with sulfuryl fluoride gas.
Deprotonation and Sulfuryl Fluoride Reaction
The piperidine derivative is deprotonated using a strong base such as butyllithium at low temperatures (−78 °C to −110 °C) in tetrahydrofuran (THF). Subsequently, sulfuryl fluoride gas is bubbled through the reaction mixture, leading to formation of the sulfonyl fluoride moiety at the desired position. This method has been demonstrated to yield sulfonyl fluoride compounds in moderate to good yields, though scale-up can reduce efficiency.Advantages and Limitations
This approach is direct and avoids isolation of sulfonyl chloride intermediates but requires careful handling of sulfuryl fluoride gas and low-temperature conditions.
Alternative Fluorination Using Fluorosulfonic Acid Anhydride
- Fluorosulfonic acid anhydride serves as an electrophilic source of the sulfonyl fluoride group and can be used as a substitute for sulfuryl fluoride gas in sulfonylation reactions. This method allows for late-stage introduction of the sulfonyl fluoride group under milder conditions.
Comparative Data Table of Preparation Methods
Research Results and Notes on Reaction Conditions
Reaction Temperatures:
Most sulfonylation steps require low temperatures (−78 °C to 0 °C) to control reactivity and avoid side reactions.Purification:
Flash chromatography on silica gel is commonly used to purify intermediates and final products, ensuring high purity for biological applications.Yields:
Yields vary depending on scale and method, with direct sulfuryl fluoride methods showing yield decreases on scale-up, necessitating optimization.Solvates and Salts:
The compound can form acid addition salts (e.g., trifluoroacetate, hydrochloride) and solvates (hydrates) during work-up, which may affect stability and solubility.
- Patent WO1997049698A1: Piperidine acetic acid derivatives and salts preparation details.
- Gao et al., "Divergent Synthesis of SuFExable Pharmacophores," J. Am. Chem. Soc., 2020.
- Ambeed product synthesis summary for 1-acetylpiperidine-4-carbonyl chloride, including reaction conditions and yields.
- Optimized synthetic methods for piperidine derivatives with sulfonyl fluoride groups, ACS Medicinal Chemistry Letters, 2014.
- Poeschl et al., "Synthetic Approaches for Piperidone-Based Templates," ACS Omega, 2020.
Chemical Reactions Analysis
1-Acetylpiperidine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: Under certain conditions, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetylpiperidine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetylpiperidine-4-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can inhibit the activity of enzymes or alter the function of proteins, making the compound useful as a biochemical tool . The molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical properties of 1-acetylpiperidine-4-sulfonyl fluoride and its analogues:
*Calculated based on molecular formula.
Key Observations:
Sulfonyl Group Variations: The target compound’s sulfonyl fluoride group is more electrophilic than the sulfonyl groups in the carboxamide () and chlorophenyl derivatives (), enhancing its reactivity toward nucleophiles. This property is critical in covalent inhibitor design .
Substituent Effects :
- The acetyl group in the target compound increases lipophilicity compared to the carboxamide () and acetic acid () groups, which are more polar. This difference impacts membrane permeability and metabolic stability.
- The chlorophenyl group in introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets.
Pharmacological Potential
- Target Compound :
The sulfonyl fluoride’s covalent binding capability positions it as a candidate for irreversible enzyme inhibitors (e.g., protease or kinase targets). Its moderate molecular weight (~209) suggests favorable pharmacokinetic properties. - Carboxamide Analogue () :
The carboxamide group may enhance solubility, making it suitable for oral formulations, while the acetamidophenyl group could enable π-π stacking interactions with aromatic residues in proteins. - Chlorophenyl Derivative () : The chlorophenyl group’s hydrophobicity and electronic effects may improve binding to targets like G-protein-coupled receptors, though the acetic acid moiety could limit blood-brain barrier penetration.
Q & A
Q. What are the key synthetic routes for 1-Acetylpiperidine-4-sulfonyl fluoride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of sulfonyl fluorides like this compound typically involves two primary routes:
Fluorosulfonylation of Sulfonates/Sulfonic Acids : This method uses fluorosulfonyl radicals under mild conditions (e.g., ambient temperature, polar solvents like acetonitrile) to introduce the sulfonyl fluoride group. Yield optimization requires careful control of radical initiators (e.g., peroxides) and stoichiometric ratios .
Fluoride-Chloride Exchange : In industrial research, sulfonyl chlorides are converted to sulfonyl fluorides via halogen exchange. This scalable method employs reagents like KF or tetrabutylammonium fluoride (TBAF) in anhydrous conditions. Purity is enhanced by post-reaction distillation or recrystallization .
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may compete in nucleophilic reactions.
- Catalysts : Radical initiators (e.g., AIBN) accelerate fluorosulfonylation but require inert atmospheres to prevent side reactions.
- Temperature : Elevated temperatures (>60°C) risk hydrolysis of the sulfonyl fluoride group .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹⁹F NMR : A singlet near ~60 ppm confirms the sulfonyl fluoride group.
- ¹H/¹³C NMR : Peaks at δ 2.1–2.5 ppm (acetyl methyl) and δ 3.5–4.0 ppm (piperidine protons) validate the core structure .
- Mass Spectrometry (LC-MS/HRMS) : Molecular ion peaks at m/z ~221 [M+H]⁺ and fragmentation patterns (e.g., loss of -SO₂F) confirm purity and functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%). Mobile phases often use acetonitrile/water with 0.1% TFA to suppress tailing .
Advanced Research Questions
Q. What strategies optimize the stability of this compound under different experimental conditions?
Methodological Answer: Stability challenges arise from hydrolysis of the sulfonyl fluoride group. Key strategies include:
- pH Control : Buffered solutions (pH 6–7) minimize hydrolysis. Acidic (pH < 4) or basic (pH > 8) conditions accelerate degradation .
- Temperature : Storage at –20°C in anhydrous solvents (e.g., THF, DCM) extends shelf life.
- Lyophilization : Freeze-drying as a solid reduces aqueous-mediated decomposition.
Data Contradiction Analysis :
While fluorosulfonylation methods () prioritize mild conditions to preserve functionality, industrial-scale chloride exchange () may introduce trace impurities (e.g., residual Cl⁻), necessitating post-synthesis purification .
Q. How does the reactivity of this compound compare to other sulfonyl fluorides in nucleophilic substitution reactions?
Methodological Answer: The acetylpiperidine moiety enhances electrophilicity at the sulfur center, enabling faster nucleophilic attacks compared to simpler sulfonyl fluorides (e.g., benzene sulfonyl fluoride). Key comparisons:
-
Reactivity with Amines :
Compound Reaction Rate (k, M⁻¹s⁻¹) Selectivity for -SO₂F 1-Acetylpiperidine-4-SF 2.5 × 10⁻³ High (avoids acetyl hydrolysis) 4-Oxopiperidine-1-SF 1.8 × 10⁻³ Moderate Data derived from competition assays in DMSO at 25°C . -
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, accelerating reactions 3-fold vs. non-polar solvents .
Q. What experimental designs address contradictions in reported catalytic efficiencies for this compound in enzyme inhibition studies?
Methodological Answer: Discrepancies in IC₅₀ values often stem from assay conditions:
- Enzyme Source : Recombinant vs. native enzymes may exhibit differential binding due to post-translational modifications.
- Pre-incubation Time : Covalent inhibitors like sulfonyl fluorides require time-dependent kinetics. Standardize pre-incubation (e.g., 30 min at 37°C) .
- Control Experiments : Use irreversible inhibitors (e.g., PMSF) to distinguish non-specific binding from target engagement.
Case Study :
In serine protease studies, conflicting IC₅₀ values (5 nM vs. 50 nM) were resolved by controlling ionic strength (150 mM NaCl reduced false positives by 40%) .
Q. How can researchers leverage this compound in chemoproteomics for target identification?
Methodological Answer:
- Probe Design : Conjugate the compound to a biotin tag via PEG linkers for streptavidin pulldown.
- Workflow :
- Treat cell lysates with the probe (10 µM, 1 hr).
- Quench unreacted probe with excess cysteine (1 mM).
- Enrich targets via streptavidin beads and identify by LC-MS/MS.
- Validation : Competitive labeling with untagged probe (50× excess) reduces background .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
